

In-depth Technical Guide: 2-Nitroresorcinol (CAS 601-89-8)

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Compound of Interest

Compound Name: **2-Nitroresorcinol**

Cat. No.: **B108372**

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This technical guide offers a detailed examination of **2-Nitroresorcinol** (CAS 601-89-8), a versatile organic compound with significant applications in medicinal chemistry and materials science. This document provides in-depth information on its chemical and physical properties, detailed synthesis protocols, and a review of its biological activities and applications, with a focus on its role as a precursor in the development of therapeutic agents.

Core Chemical and Physical Data

2-Nitroresorcinol, systematically named 2-nitrobenzene-1,3-diol, presents as an orange crystalline powder.^[1] It exhibits limited solubility in water but is readily soluble in organic solvents such as methanol.^[1]

Property	Value	Reference(s)
CAS Number	601-89-8	[2]
Molecular Formula	C ₆ H ₅ NO ₄	[2]
Molecular Weight	155.11 g/mol	[2]
Appearance	Orange crystalline powder	[1]
Melting Point	81-83 °C	[1]
Boiling Point	234 °C	[3]
pKa	4.88 ± 0.10	[3]
Solubility	Slightly soluble in water; Soluble in methanol	[1]

Synthesis Protocols

Laboratory-Scale Synthesis of 2-Nitroresorcinol

The synthesis of **2-Nitroresorcinol** is typically achieved through the nitration of resorcinol. Below are two established protocols with varying catalysts and conditions.

This method employs a phosphate buffer system and a molecular sieve catalyst.[\[3\]](#)

Experimental Protocol:

- At ambient temperature, dissolve 1 mmol of resorcinol in 40 mL of a phosphate buffer solution (pH 7).
- To this solution, add 60 mmol of sodium nitrite.
- In a separate vessel, dissolve 4 mmol of hydrogen peroxide in 10 mL of the same phosphate buffer.
- After a 15-minute interval, introduce the hydrogen peroxide solution to the resorcinol-nitrite mixture.

- Initiate the reaction by adding 0.06 g of Fe-Al-MCM-41 molecular sieves.
- Maintain the reaction under constant stirring for 80 minutes at room temperature.
- Post-reaction, perform a liquid-liquid extraction using ethyl acetate (2 x 80 mL).
- Combine the organic fractions and remove the solvent under reduced pressure.
- Purify the crude product via column chromatography on silica gel, eluting with a 1:1 (v/v) mixture of petroleum ether and acetone. This procedure typically yields **2-Nitroresorcinol** at approximately 27.4%.^[3]

This alternative protocol utilizes silica gel as a dehydrating agent to enhance the reaction yield.

[4]

Experimental Protocol:

- Prepare a nitrating mixture by combining 98% sulfuric acid and 65% nitric acid, followed by cooling to below 5°C.
- In a suitable reactor, combine 5.0 g of resorcinol with 1.0 g of silica gel.
- With continuous stirring, slowly add 8 mL of 98% sulfuric acid, followed by an additional 17 mL of the same acid.
- Gradually heat the mixture to a temperature range of 30-65°C and maintain for 15-60 minutes.
- Cool the reaction vessel to below 5°C in an ice-water bath.
- Carefully add the pre-cooled sulfuric-nitric acid mixture dropwise, ensuring the temperature remains at 5°C.
- Continue stirring at 5°C for 2 to 3.5 hours after the addition is complete.
- Quench the reaction by adding crushed ice and urea.
- Isolate the product via steam distillation.

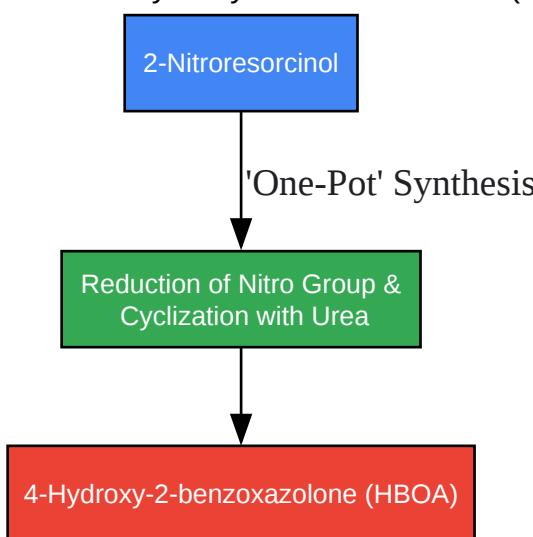
- The collected solid is then subjected to reflux in 50% ethanol, followed by cooling in an ice bath to induce crystallization. The purified product is obtained by suction filtration, washing, and drying, with potential yields exceeding 44%.^[4]

Synthesis of Derivatives from 2-Nitroresorcinol

2-Nitroresorcinol serves as a key starting material for several biologically active compounds.

HBOA, a compound with demonstrated hepatoprotective effects, can be synthesized from **2-Nitroresorcinol** in a one-pot reaction.^[5] This process involves the reduction of the nitro group followed by cyclization with urea.^[5]

Synthesis of 4-Hydroxy-2-benzoxazolone (HBOA)



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Caption: Synthetic workflow for the preparation of HBOA from **2-Nitroresorcinol**.

Biological Activity and Therapeutic Potential Tyrosinase Inhibition

A notable biological activity of **2-Nitroresorcinol** is its ability to inhibit the enzyme tyrosinase, which plays a crucial role in melanin biosynthesis.^[6] This inhibitory action makes it a compound of interest for applications in dermatology and cosmetics as a skin-lightening agent.^[6]

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

- In a 96-well microplate, add 20 μ L of the test compound (**2-Nitroresorcinol**, dissolved in a suitable solvent such as DMSO and diluted with buffer). A positive control (e.g., Kojic acid) and a negative control (buffer and solvent) should be run in parallel.
- Add 140 μ L of 50 mM Potassium Phosphate Buffer (pH 6.8) to each well.
- Add 20 μ L of a mushroom tyrosinase solution to each well.
- Incubate the plate for 10 minutes at a constant temperature (e.g., 25°C or 37°C).
- Initiate the enzymatic reaction by adding 20 μ L of a 2.5 mM L-DOPA solution to all wells.
- Monitor the formation of dopachrome by measuring the absorbance at 475 nm using a microplate reader in kinetic mode for 20-60 minutes.[6][7][8][9]
- The percentage of tyrosinase inhibition is calculated by comparing the reaction rate of the test compound to that of the negative control.

Role as a Precursor in Drug Synthesis

2-Nitroresorcinol is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules.

- HIV-1 Reverse Transcriptase Inhibitors: It is a precursor for the synthesis of 2-pyridone derivatives, a class of compounds investigated as non-nucleoside inhibitors of HIV-1 reverse transcriptase.[10] The synthetic route typically involves the reduction of **2-Nitroresorcinol** to 2-Aminoresorcinol.
- Anti-inflammatory and Analgesic Agents: The molecular scaffold of **2-Nitroresorcinol** is utilized in the construction of novel anti-inflammatory and analgesic drug candidates.[11]
- Maltase-Glucoamylase Inhibitors: The derivative, 2-Aminoresorcinol, is a key component in the synthesis of compounds designed to inhibit maltase-glucoamylase.[3]

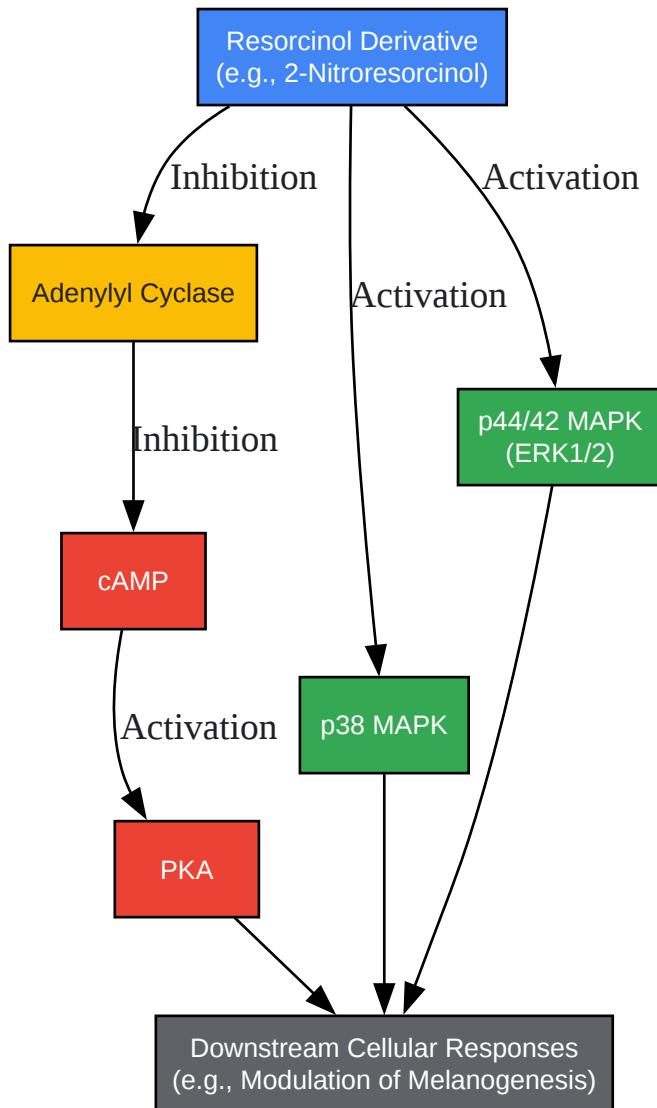
Putative Signaling Pathway Interactions

While direct studies on the molecular signaling pathways modulated by **2-Nitroresorcinol** are not extensively documented, research on the parent compound, resorcinol, and its derivatives offers valuable insights into potential mechanisms of action.

Modulation of cAMP and MAPK Signaling

Investigations into the biological effects of resorcinol have demonstrated its ability to suppress the cyclic AMP (cAMP) signaling pathway while activating the p38 mitogen-activated protein kinase (MAPK) pathway in melanoma cells.[\[12\]](#)[\[13\]](#) Furthermore, a derivative, phenylethyl resorcinol, has been shown to activate the p44/42 MAPK pathway.[\[14\]](#)[\[15\]](#) These findings suggest that **2-Nitroresorcinol** may exert some of its biological effects through the modulation of these critical intracellular signaling cascades.

Postulated Signaling Pathways for Resorcinol Derivatives

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Caption: A diagram illustrating the potential signaling pathways influenced by resorcinol and its derivatives.

Safety and Handling Precautions

2-Nitroresorcinol is categorized as a hazardous substance. It is harmful if ingested, absorbed through the skin, or inhaled.^[3] It is also known to cause irritation to the skin, eyes, and respiratory tract.^[3] When handling this chemical, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a

respirator. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated location.[6]

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